molecular formula C13H16 B14622717 (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene

(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene

Cat. No.: B14622717
M. Wt: 172.27 g/mol
InChI Key: RRIHIOHIHGJYEJ-OYGZKJKQSA-N
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Description

(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene is a unique organic compound characterized by its specific structural configuration This compound belongs to the class of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene typically involves a series of organic reactions. One common method is the cyclization of a suitable precursor, such as a diene or polyene, under specific conditions that promote the formation of the annulene ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the double bonds or other functional groups present in the molecule.

    Substitution: The methyl group or hydrogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene has several applications in scientific research, including:

    Chemistry: It serves as a model compound for studying the reactivity and properties of annulenes and related hydrocarbons.

    Biology: The compound’s unique structure may be investigated for potential biological activity or as a building block for more complex molecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug design and development.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its distinct chemical properties.

Mechanism of Action

The mechanism by which (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the stability and function of biological macromolecules. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene include other annulenes with different substituents or double bond configurations, such as:

    Benzene: A simpler aromatic hydrocarbon with a six-membered ring and alternating double bonds.

    Cyclooctatetraene: An eight-membered ring with alternating double bonds, similar to the annulene structure.

    Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.

Uniqueness

The uniqueness of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene lies in its specific structural configuration and the presence of the methyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene

InChI

InChI=1S/C13H16/c1-11-5-4-8-12-6-2-3-7-13(12)10-9-11/h4-5,8-10H,2-3,6-7H2,1H3/b5-4?,8-4-,10-9-,11-5-,11-9?,12-8?,13-10?

InChI Key

RRIHIOHIHGJYEJ-OYGZKJKQSA-N

Isomeric SMILES

C/C/1=C/C=C\C2=C(CCCC2)/C=C1

Canonical SMILES

CC1=CC=CC2=C(CCCC2)C=C1

Origin of Product

United States

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